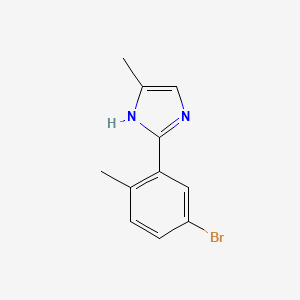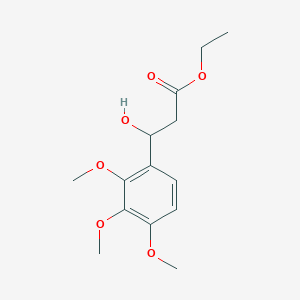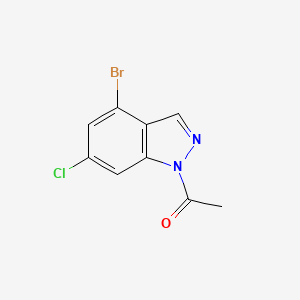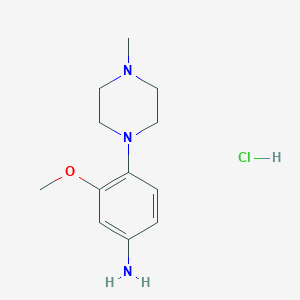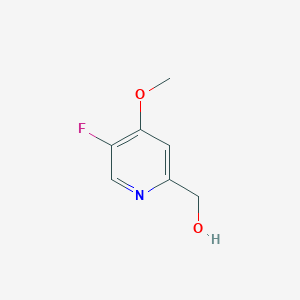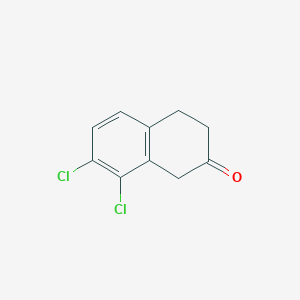
7,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of chlorine atoms at the 7th and 8th positions and a ketone group at the 2nd position makes this compound unique.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one typically involves the chlorination of a naphthalenone precursor. One common method is the Friedel-Crafts acylation of a chlorinated naphthalene derivative, followed by reduction and further chlorination.
Industrial Production Methods
Industrial production methods may involve large-scale chlorination reactions using chlorine gas and suitable catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized naphthalenone derivatives.
Reduction: 7,8-Dichloro-3,4-dihydronaphthalen-2-ol.
Substitution: Various substituted naphthalenone derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 7,8-Dichloronaphthalene
- 3,4-Dihydronaphthalen-2(1H)-one
- 7,8-Dichloro-1-tetralone
Uniqueness
The unique combination of chlorine atoms and a ketone group in 7,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one distinguishes it from other similar compounds. This structural uniqueness may confer specific chemical reactivity and biological activity.
属性
CAS 编号 |
82302-33-8 |
|---|---|
分子式 |
C10H8Cl2O |
分子量 |
215.07 g/mol |
IUPAC 名称 |
7,8-dichloro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8Cl2O/c11-9-4-2-6-1-3-7(13)5-8(6)10(9)12/h2,4H,1,3,5H2 |
InChI 键 |
PURCNEPPKYSHDW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1=O)C(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


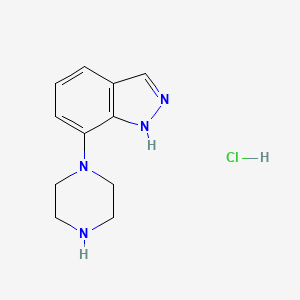
![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)
